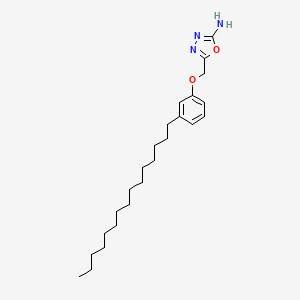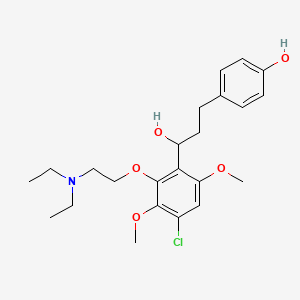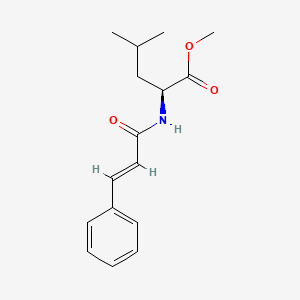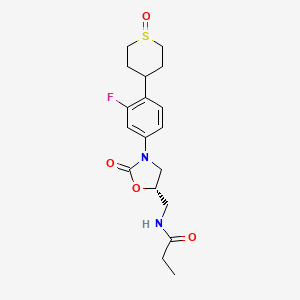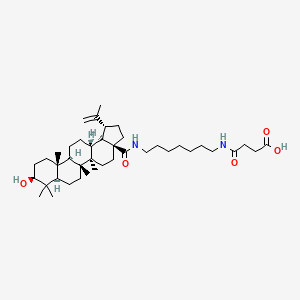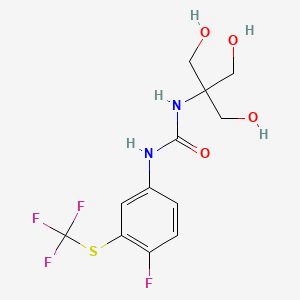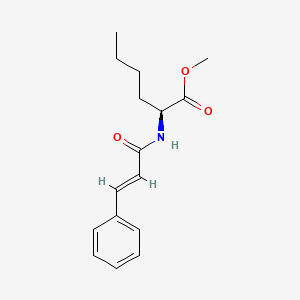
N-Cinnamoyl-D,L-norleucine methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cinnamoyl-D,L-norleucine methyl ester is a synthetic organic compound with the molecular formula C16H21NO3. It consists of 21 hydrogen atoms, 16 carbon atoms, 1 nitrogen atom, and 3 oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cinnamoyl-D,L-norleucine methyl ester typically involves the reaction of cinnamoyl chloride with D,L-norleucine methyl ester in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as large-scale chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-Cinnamoyl-D,L-norleucine methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: New ester or amide derivatives.
Applications De Recherche Scientifique
N-Cinnamoyl-D,L-norleucine methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Cinnamoyl-D,L-norleucine methyl ester involves its interaction with specific molecular targets. For instance, cinnamoyl derivatives have been shown to interact with enzymes and receptors, leading to various biological effects. The compound may inhibit certain enzymes or modulate receptor activity, resulting in its observed antimicrobial and antifungal properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Cinnamoyl-D,L-leucine methyl ester
- N-Cinnamoyl-D,L-valine methyl ester
- N-Cinnamoyl-D,L-isoleucine methyl ester
Uniqueness
N-Cinnamoyl-D,L-norleucine methyl ester is unique due to its specific structural features, such as the presence of a norleucine methyl ester moiety. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other cinnamoyl derivatives.
Propriétés
Numéro CAS |
127750-58-7 |
|---|---|
Formule moléculaire |
C16H21NO3 |
Poids moléculaire |
275.34 g/mol |
Nom IUPAC |
methyl (2S)-2-[[(E)-3-phenylprop-2-enoyl]amino]hexanoate |
InChI |
InChI=1S/C16H21NO3/c1-3-4-10-14(16(19)20-2)17-15(18)12-11-13-8-6-5-7-9-13/h5-9,11-12,14H,3-4,10H2,1-2H3,(H,17,18)/b12-11+/t14-/m0/s1 |
Clé InChI |
WQISKJZRURINCI-GETOMWPZSA-N |
SMILES isomérique |
CCCC[C@@H](C(=O)OC)NC(=O)/C=C/C1=CC=CC=C1 |
SMILES canonique |
CCCCC(C(=O)OC)NC(=O)C=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


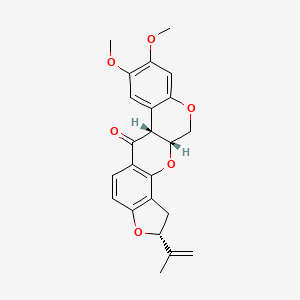
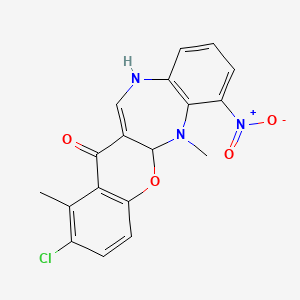
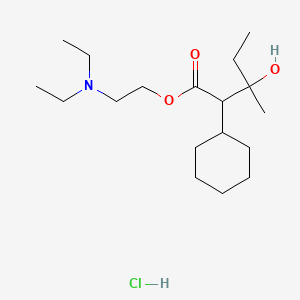
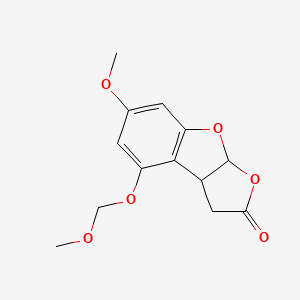
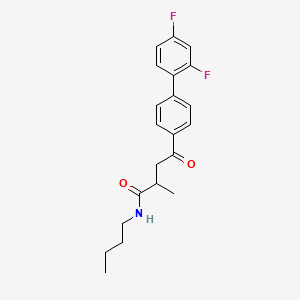
![2-Propenamide, N-[4-(3-ethoxy-2-hydroxypropoxy)phenyl]-](/img/structure/B12745826.png)
